4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine
Description
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-6-methyltriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-3-11-5(2-8-10-11)6(7)9-4/h2-3H,1H3 |
InChI Key |
ZGNHHOWPEFCWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization via Tetrazole Precursors
One of the earliest and foundational methods for synthesizing 1,2,3-triazolo[1,5-a]pyrazines involves the thermolysis of 5-(2-pyrazinyl)tetrazole derivatives. This approach, pioneered by Wentrup, uses the following key steps:
- Preparation of 2-(2H-tetrazol-5-yl)pyrazine from 2-cyanopyrazine by treatment with hydrazoic acid generated in situ from ammonium chloride and sodium azide.
- Thermolysis of the tetrazole precursor at high temperature (around 400 °C) under vacuum (10⁻⁵ Torr) to induce intramolecular cyclization via a diazo intermediate, yielding the 1,2,3-triazolo[1,5-a]pyrazine core.
- This method typically results in moderate yields (~20%) due to harsh conditions but establishes the core fused ring system.
Table 1: Key Reaction Parameters for Tetrazole Thermolysis Method
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Tetrazole formation | 2-cyanopyrazine + NH4Cl + NaN3 (in situ hydrazoic acid) | High | Precursor synthesis |
| Thermolysis | 400 °C, 10⁻⁵ Torr | ~20 | Harsh conditions, diazo intermediate formation |
This method is foundational but limited by low yield and extreme conditions.
Hydrazine-Mediated Cyclization of Nitro-Substituted Precursors
An alternative milder approach involves ring-opening/ring-closing cyclotransformations using hydrazine hydrate:
- Starting from 1H-1,2,3-triazole-fused nitropyridin-2(1H)-ones, treatment with excess hydrazine hydrate at elevated temperature (~140 °C) for 3–4 hours induces cyclization to form pyrazinone-fused triazoles.
- This method achieves higher yields (~86%) and avoids chromatographic purification.
- It is applicable to various nitropyridinone derivatives, offering a versatile route to triazolo-pyrazine analogs.
This approach is promising for preparing 1,2,3-triazolo[1,5-a]pyrazine derivatives with functional group tolerance.
Chlorination and Methylation Strategies
Selective chlorination at the 4-position and methylation at the 6-position are typically introduced via:
- Chlorination using phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride on pyrazolo or pyrazinopyrimidine precursors.
- Methylation often introduced earlier in the synthetic sequence via alkylation of pyrazine or pyrazolopyrimidine intermediates.
For example, chlorination of pyrazolopyrimidines with POCl₃ at controlled temperatures yields the 4-chloro derivative in good yield (up to 84%).
Coupling and Amidation Reactions
Subsequent functionalization steps involve:
- Nucleophilic aromatic substitution or amidation reactions to introduce additional substituents or side chains.
- Use of coupling agents such as HATU, EDCI, and bases like DIPEA in solvents like DMF or dichloromethane.
- Purification by flash chromatography or reverse-phase chromatography to isolate pure compounds.
These steps are critical for preparing derivatives and analogs of the target compound for biological evaluation.
Representative Synthetic Scheme Summary
| Step No. | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Tetrazole formation | 2-cyanopyrazine + NH4Cl + NaN3 (in situ) | 2-(2H-tetrazol-5-yl)pyrazine | High |
| 2 | Thermolysis cyclization | 400 °C, 10⁻⁵ Torr | 1,2,3-triazolo[1,5-a]pyrazine core | ~20 |
| 3 | Hydrazine cyclization (alt.) | Hydrazine hydrate, 140 °C, 3–4 h | Pyrazinone-fused triazole | ~86 |
| 4 | Chlorination | POCl₃ or trifluoromethanesulfonic anhydride | 4-Chloro substitution | 80–85 |
| 5 | Methylation | Alkylation with methylating agents | 6-Methyl substitution | Variable |
| 6 | Coupling/Amidation | HATU, EDCI, DIPEA, DMF/DCM | Functionalized derivatives | 50–90 |
Analytical and Purification Techniques
- Mass Spectrometry (MS) confirms molecular weight and substitution pattern.
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) characterizes the chemical environment of protons and carbons, confirming ring fusion and substitution.
- Chromatography : Flash silica gel chromatography and reverse-phase C18 chromatography are employed for purification.
- Crystallization and drying under vacuum yield the final solid compounds with high purity.
Summary of Research Findings
- The thermolysis of tetrazole precursors remains a classical but harsh method for constructing the 1,2,3-triazolo[1,5-a]pyrazine core.
- Hydrazine-mediated cyclization offers a milder, higher-yielding alternative for preparing fused triazolo-pyrazines.
- Selective chlorination and methylation are achieved via established electrophilic substitution reactions on pyrazine or pyrazolopyrimidine intermediates.
- The synthetic routes are adaptable for preparing various derivatives for pharmaceutical applications, particularly as receptor antagonists or enzyme inhibitors.
- Purification and characterization protocols ensure the isolation of analytically pure compounds suitable for further biological testing.
This comprehensive analysis integrates diverse synthetic strategies and research data to provide a professional and authoritative overview of the preparation methods for 4-Chloro-6-methyl-triazolo[1,5-a]pyrazine.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 4 undergoes substitution with nucleophiles due to the electron-withdrawing nature of the triazole and pyrazine rings.
Mechanism : The chloro group activates the ring toward NAS due to conjugation with the triazole’s electron-deficient π-system. The methyl group at position 6 mildly enhances steric hindrance but does not significantly alter electronic effects.
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings to introduce aryl or alkyl groups.
Limitations : Steric hindrance from the methyl group reduces yields with bulky coupling partners.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions under specific conditions.
Functionalization of the Methyl Group
The methyl group at position 6 can be oxidized or halogenated.
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | 6-Carboxy-4-chloro-triazolo[1,5-a]pyrazine | 44% | |
| Bromination | NBS, AIBN, CCl₄, reflux | 6-Bromomethyl-4-chloro-triazolo[1,5-a]pyrazine | 61% |
Reductive Dehalogenation
The chloro group can be removed under reducing conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi, 12 h | 6-Methyl-triazolo[1,5-a]pyrazine | 89% |
Key Challenges and Outlook
-
Regioselectivity : Competing reactions at N1 vs. N2 of the triazole require careful optimization .
-
Stability : The methyl group may undergo unintended oxidation during storage or reactions.
Future research should explore photocatalytic C–H functionalization and asymmetric catalysis to access enantiomerically pure derivatives.
Scientific Research Applications
Structure and Characteristics
4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine has the following chemical structure:
- CAS Number : 1707566-56-0
- Molecular Formula : C6H6ClN5
- Molecular Weight : 185.60 g/mol
The compound features a triazole ring fused to a pyrazine ring, which contributes to its diverse reactivity and biological activity.
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrazine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have been explored for their efficacy against respiratory syncytial virus (RSV) and other viral pathogens. The mechanism often involves inhibition of viral fusion proteins, which are crucial for viral entry into host cells.
Case Study: RSV Inhibitors
A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions could enhance anti-RSV activity. Although not directly tested on 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine, the findings suggest a promising pathway for developing antiviral agents based on this scaffold .
Material Science
Polymer Chemistry
The unique properties of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine may also be harnessed in polymer chemistry. Its ability to act as a cross-linking agent could enhance the mechanical properties of polymers.
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents | Inhibition of viral fusion proteins |
| Agriculture | Pesticides | Disruption of pest biological pathways |
| Material Science | Polymer cross-linking agents | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to the active sites of these kinases, blocking their activity and interfering with downstream signaling pathways that promote cell growth and survival .
Comparison with Similar Compounds
Positional Isomers
[1,2,4]Triazolo[1,5-a]pyrazines (e.g., 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine):
- [1,2,3]Triazolo[1,5-a]pyrazines (e.g., 4-phenyl-6,7-dihydro derivatives): Synthesized efficiently via one-pot Huisgen cycloaddition of ynones and amino azides (yields >80%) . Chloro and methyl substituents in the target compound enhance lipophilicity (ClogP ≈ 2.5 vs. 1.8 for non-substituted analogs) .
Hydrogenated Derivatives
Pyrazolo-Pyrazines (e.g., 3-bromo-4-chloropyrazolo[1,5-a]pyrazine):
- Feature a pyrazole ring fused to pyrazine instead of triazole.
- Differ in electronic properties (e.g., dipole moments) and bioactivity profiles .
Substituent Effects on Reactivity and Bioactivity
*Estimated based on analogous syntheses .
Biological Activity
4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer activities, and its structure-activity relationships (SAR).
- Molecular Formula : CHClN
- Molecular Weight : 154.557 g/mol
- CAS Number : 1707566-56-0
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[1,5-a]pyrazine derivatives. For instance, compounds similar to 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine have shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a study evaluating various triazolo derivatives:
- Test Organisms : Staphylococcus aureus and Escherichia coli
- Method : Microbroth dilution method
- Results : Some derivatives exhibited MIC values comparable to standard antibiotics like ampicillin. For example, a related compound showed MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli .
Antifungal Activity
The compound's antifungal potential has also been investigated. Triazole derivatives are known for their ability to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.
Research Findings
A series of studies have demonstrated that modifications at the 6-position of the triazole ring can enhance antifungal activity. For instance:
- Compounds with longer alkyl chains at the R position showed increased lipophilicity, leading to improved membrane permeability and antifungal efficacy .
Anticancer Activity
The anticancer properties of triazolo[1,5-a]pyrazines have been a focus of research due to their ability to inhibit various cancer cell lines.
Structure-Activity Relationships (SAR)
The SAR studies indicate that:
- Substituents at the 4-position significantly affect cytotoxicity.
- Compounds with electron-donating groups at specific positions exhibited enhanced activity against cancer cells .
| Compound | Structure | EC50 (µM) | Activity |
|---|---|---|---|
| Compound A | R = H | 2.1 | Moderate potency |
| Compound B | R = CH | 0.17 | High potency |
The proposed mechanisms for the biological activities of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine include:
- Inhibition of bacterial cell wall synthesis.
- Disruption of fungal cell membrane integrity.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
